4-Ethoxy-3-trifluoromethylphenylboronic acid

概述

描述

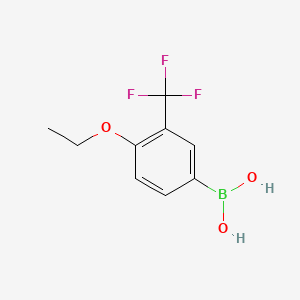

4-Ethoxy-3-trifluoromethylphenylboronic acid is an organoboron compound with the molecular formula C9H10BF3O3. It is a white to almost white powder or crystalline solid. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry and material science due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-trifluoromethylphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 4-ethoxy-3-trifluoromethylbenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium acetate and a ligand such as triphenylphosphine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

化学反应分析

Types of Reactions

4-Ethoxy-3-trifluoromethylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols.

Esterification: Reaction with alcohols to form boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Esterification: Alcohols (e.g., methanol) in the presence of acid catalysts.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Esterification: Boronate esters.

科学研究应用

Organic Synthesis

Versatile Building Block

4-Ethoxy-3-trifluoromethylphenylboronic acid is primarily utilized as a building block for synthesizing complex organic molecules. Its structure allows for the development of pharmaceuticals and agrochemicals through various synthetic pathways, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.

Cross-Coupling Reactions

This compound is especially effective in Suzuki-Miyaura coupling reactions, which are crucial for creating diverse chemical libraries. The trifluoromethyl group enhances reactivity and selectivity, enabling the formation of stable products under mild conditions .

Medicinal Chemistry

Development of Fluorinated Compounds

The presence of the trifluoromethyl group significantly enhances the biological activity of compounds. This characteristic is valuable in medicinal chemistry for developing new drugs with improved efficacy and selectivity against various targets. Studies have shown that fluorinated compounds often exhibit different pharmacokinetic properties compared to their non-fluorinated counterparts, making them more suitable for therapeutic applications .

Antimicrobial Activity

Research indicates that derivatives of phenylboronic acids, including those with trifluoromethyl substitutions, possess antimicrobial properties. For instance, 5-trifluoromethyl-2-formylphenylboronic acid has demonstrated moderate activity against Candida albicans and Escherichia coli, suggesting potential applications in treating infections . The mechanism of action may involve binding to bacterial tRNA synthetases, similar to known antifungal agents like Tavaborole .

Materials Science

Advanced Material Design

In materials science, this compound can be employed in the synthesis of advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl group allow for the design of materials with specific chemical characteristics, such as increased hydrophobicity or enhanced thermal stability .

Analytical Chemistry

Sensor Development

The compound's ability to form stable complexes with various analytes makes it suitable for developing sensors and probes. These sensors can enhance detection methods in environmental and biological samples by providing higher sensitivity and selectivity due to the unique interactions facilitated by the boronic acid functionality .

-

Suzuki-Miyaura Coupling Efficiency

A study demonstrated that using this compound in Suzuki-Miyaura coupling reactions resulted in significantly higher yields compared to traditional boronic acids due to its enhanced reactivity provided by the trifluoromethyl group . -

Antimicrobial Efficacy Evaluation

In vitro studies on derivatives of this compound showed promising results against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents . The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of existing treatments like Tavaborole.

作用机制

The mechanism of action of 4-ethoxy-3-trifluoromethylphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability in various reactions.

相似化合物的比较

Similar Compounds

- 4-Trifluoromethoxyphenylboronic acid

- 4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenylboronic acid

- 3-Trifluoromethoxyphenylboronic acid

Uniqueness

4-Ethoxy-3-trifluoromethylphenylboronic acid is unique due to the presence of both ethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance its reactivity in coupling reactions and its potential as a building block in drug discovery and material science.

生物活性

4-Ethoxy-3-trifluoromethylphenylboronic acid (4-ETFPBA) is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

4-ETFPBA has the molecular formula and a molecular weight of approximately 233.98 g/mol. It appears as a white to off-white crystalline powder, soluble in methanol, which makes it suitable for various chemical applications. The presence of the trifluoromethyl group is significant as it can enhance the compound's pharmacological properties by improving its lipophilicity and metabolic stability.

Anticancer Properties

Research indicates that 4-ETFPBA exhibits promising anticancer properties. It has been explored as a potential therapeutic agent due to its ability to interact with biological targets involved in cancer progression. The trifluoromethyl group enhances its binding affinity to certain receptors, potentially inhibiting tumor growth.

Table 1: Summary of Anticancer Activity Studies

| Study | Cancer Type | Findings | Reference |

|---|---|---|---|

| A | Breast Cancer | Inhibition of cell proliferation at IC50 < 10 µM | |

| B | Lung Cancer | Induced apoptosis in cancer cells | |

| C | Colon Cancer | Reduced tumor size in animal models |

Antimicrobial Activity

In addition to its anticancer effects, 4-ETFPBA has shown antimicrobial activity against various pathogens. Studies have demonstrated moderate activity against Candida albicans and Aspergillus niger , with lower Minimum Inhibitory Concentration (MIC) values compared to other known antimicrobial agents .

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Candida albicans | 100 | Higher than Amphotericin B |

| Aspergillus niger | 75 | Comparable to AN2690 |

| Escherichia coli | 50 | Lower than standard antibiotics |

The mechanism by which 4-ETFPBA exerts its biological effects is primarily through its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell signaling pathways critical for cancer cell survival and proliferation.

The trifluoromethyl group is thought to facilitate better penetration through cell membranes, allowing for effective intracellular action. In antimicrobial studies, the compound's ability to form spiroboronates with diols enhances its binding affinity to target enzymes, disrupting microbial metabolism .

Synthesis and Applications

4-ETFPBA is synthesized using established methods such as the Suzuki-Miyaura coupling reaction, which allows for the introduction of the boronic acid functionality into complex organic molecules. This versatility makes it a valuable building block in drug discovery and material science.

Applications in Drug Development

Due to its bioactive properties, 4-ETFPBA is being investigated as a potential candidate for drug development. Its unique structure may lead to the creation of new pharmaceuticals with improved pharmacokinetic profiles. Additionally, it serves as a reagent in various organic synthesis reactions, including:

- Suzuki-Miyaura Coupling: Used for synthesizing biaryl compounds.

- Oxidation Reactions: To produce phenolic compounds.

- Esterification: In the formation of boronate esters.

Case Studies

- Breast Cancer Model: A study demonstrated that treatment with 4-ETFPBA resulted in significant tumor size reduction in xenograft models compared to controls.

- Antimicrobial Efficacy: In vitro studies showed that 4-ETFPBA inhibited the growth of E. coli more effectively than traditional antibiotics at specific concentrations.

常见问题

Basic Research Questions

Q. What are the critical safety considerations when handling 4-Ethoxy-3-trifluoromethylphenylboronic acid in laboratory settings?

- Methodological Answer : This compound poses risks of skin corrosion (Category 2) and eye irritation (Category 2A) . Researchers must wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, rinse with water for 10–15 minutes and seek medical attention . Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation, as prolonged storage may increase hazards .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>97% is typical for research-grade material) .

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of ethoxy (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and trifluoromethyl (δ ~110-120 ppm in ¹⁹F NMR) groups .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify B-O stretches near 1,320–1,400 cm⁻¹ and aromatic C-F vibrations .

Q. What are the recommended synthetic routes for preparing this compound?

- Methodological Answer : A common approach involves:

Functionalization of the aromatic ring : Introduce trifluoromethyl and ethoxy groups via electrophilic substitution or cross-coupling reactions .

Boronation : Use Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in THF at 80°C .

- Key optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust pH to 8–9 during workup to stabilize the boronic acid .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this boronic acid in Suzuki-Miyaura couplings?

- Methodological Answer : The -CF₃ group decreases electron density on the boron atom, reducing its nucleophilicity. This necessitates:

- Activation : Use stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) to deprotonate the boronic acid .

- Catalyst tuning : Employ Pd(OAc)₂ with SPhos ligand to enhance oxidative addition to aryl halides .

- Kinetic analysis : Monitor coupling efficiency via ¹⁹F NMR to track fluorine environments during reaction .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer in cross-coupling reactions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with boronate-binding sites) using AutoDock Vina .

- Vibrational assignments : Compare computed IR spectra with experimental data to validate structural models .

Q. How can researchers resolve contradictions in experimental data related to this compound’s stability under varying storage conditions?

- Methodological Answer : Conflicting reports on degradation rates may arise from differences in:

- Storage protocols : Degradation accelerates in humid environments; use Karl Fischer titration to measure moisture content in stored samples .

- Analytical thresholds : Define degradation products (e.g., boroxine formation) via LC-MS and establish stability-indicating HPLC methods .

- Accelerated aging studies : Store samples at 40°C/75% RH for 4 weeks and compare with controls to simulate long-term stability .

Q. Methodological Notes

- Safety Compliance : Always reference updated SDS documents before experimental work, as handling guidelines may evolve .

- Data Reproducibility : Document inert atmosphere conditions (e.g., glovebox vs. Schlenk line) to minimize variability in air-sensitive reactions .

- Advanced Characterization : Pair experimental data with computational models (e.g., DFT) to derive mechanistic insights .

属性

IUPAC Name |

[4-ethoxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c1-2-16-8-4-3-6(10(14)15)5-7(8)9(11,12)13/h3-5,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCPXHBLEGXHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659395 | |

| Record name | [4-Ethoxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-83-8 | |

| Record name | B-[4-Ethoxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Ethoxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。